6-cyano-N-[3-(1H-imidazol-1-yl)propyl]pyridine-3-sulfonamide
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Overview
Description
6-cyano-N-[3-(1H-imidazol-1-yl)propyl]pyridine-3-sulfonamide is a complex organic compound that features a cyano group, an imidazole ring, and a pyridine sulfonamide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyano-N-[3-(1H-imidazol-1-yl)propyl]pyridine-3-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Attachment of the Propyl Chain: The imidazole ring is then alkylated with 1-bromo-3-chloropropane to introduce the propyl chain.
Formation of the Pyridine Sulfonamide: The pyridine-3-sulfonamide moiety is synthesized by sulfonation of pyridine followed by amination.
Coupling Reaction: Finally, the cyano group is introduced through a nucleophilic substitution reaction, coupling the imidazole-propyl intermediate with the pyridine sulfonamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-cyano-N-[3-(1H-imidazol-1-yl)propyl]pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions are common, especially at the cyano and sulfonamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various nucleophiles replacing the cyano or sulfonamide groups.
Scientific Research Applications
6-cyano-N-[3-(1H-imidazol-1-yl)propyl]pyridine-3-sulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-cyano-N-[3-(1H-imidazol-1-yl)propyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, while the sulfonamide group can interact with proteins and enzymes, inhibiting their function . The cyano group may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 6-cyano-N-[3-(1H-imidazol-1-yl)propyl]pyridine-2-sulfonamide
- 6-cyano-N-[3-(1H-imidazol-1-yl)propyl]pyridine-4-sulfonamide
- 6-cyano-N-[3-(1H-imidazol-1-yl)propyl]pyridine-3-carboxamide
Uniqueness
6-cyano-N-[3-(1H-imidazol-1-yl)propyl]pyridine-3-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-cyano-N-(3-imidazol-1-ylpropyl)pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2S/c13-8-11-2-3-12(9-15-11)20(18,19)16-4-1-6-17-7-5-14-10-17/h2-3,5,7,9-10,16H,1,4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYHNYUONKCXEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1S(=O)(=O)NCCCN2C=CN=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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